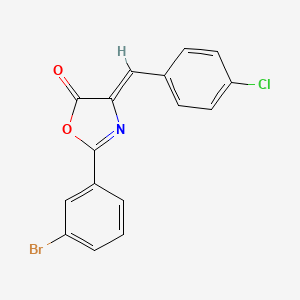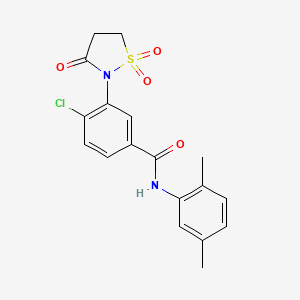![molecular formula C18H22N2O3S2 B5028161 N-[2-(3-pyridinyl)-2-(2-thienylsulfonyl)ethyl]cyclohexanecarboxamide](/img/structure/B5028161.png)
N-[2-(3-pyridinyl)-2-(2-thienylsulfonyl)ethyl]cyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3-pyridinyl)-2-(2-thienylsulfonyl)ethyl]cyclohexanecarboxamide, also known as TH-302, is a hypoxia-activated prodrug that has gained significant attention in the field of cancer research. It is a promising therapeutic agent that has shown great potential in the treatment of various types of cancer.
作用机制
N-[2-(3-pyridinyl)-2-(2-thienylsulfonyl)ethyl]cyclohexanecarboxamide is a hypoxia-activated prodrug that is selectively activated under hypoxic conditions. Hypoxia is a common feature of solid tumors, and it is associated with poor prognosis and resistance to conventional therapies. N-[2-(3-pyridinyl)-2-(2-thienylsulfonyl)ethyl]cyclohexanecarboxamide is designed to target hypoxic tumor cells by selectively releasing the active drug under low oxygen conditions. The active drug, bromo-isophosphoramide mustard (Br-IPM), is a DNA cross-linking agent that induces DNA damage and cell death.
Biochemical and Physiological Effects
N-[2-(3-pyridinyl)-2-(2-thienylsulfonyl)ethyl]cyclohexanecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. The drug has also been found to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors. N-[2-(3-pyridinyl)-2-(2-thienylsulfonyl)ethyl]cyclohexanecarboxamide has been shown to reduce tumor growth and metastasis in preclinical models of cancer. In clinical trials, N-[2-(3-pyridinyl)-2-(2-thienylsulfonyl)ethyl]cyclohexanecarboxamide has been well-tolerated and has shown promising results in the treatment of various types of cancer.
实验室实验的优点和局限性
N-[2-(3-pyridinyl)-2-(2-thienylsulfonyl)ethyl]cyclohexanecarboxamide has several advantages for lab experiments. The drug is easy to synthesize and has high purity, which makes it suitable for use in various assays. N-[2-(3-pyridinyl)-2-(2-thienylsulfonyl)ethyl]cyclohexanecarboxamide is also selective for hypoxic tumor cells, which allows for the specific targeting of these cells. However, N-[2-(3-pyridinyl)-2-(2-thienylsulfonyl)ethyl]cyclohexanecarboxamide has some limitations for lab experiments. The drug is sensitive to oxygen, and it requires special handling to maintain its activity. N-[2-(3-pyridinyl)-2-(2-thienylsulfonyl)ethyl]cyclohexanecarboxamide also has a short half-life, which limits its efficacy in vivo.
未来方向
N-[2-(3-pyridinyl)-2-(2-thienylsulfonyl)ethyl]cyclohexanecarboxamide has shown great potential in the treatment of various types of cancer. Future research should focus on optimizing the drug's delivery and enhancing its efficacy in vivo. One possible direction is to combine N-[2-(3-pyridinyl)-2-(2-thienylsulfonyl)ethyl]cyclohexanecarboxamide with other anticancer agents to enhance its activity. Another direction is to develop new hypoxia-activated prodrugs that are more stable and have longer half-lives. Overall, N-[2-(3-pyridinyl)-2-(2-thienylsulfonyl)ethyl]cyclohexanecarboxamide is a promising therapeutic agent that has the potential to improve the treatment of cancer.
合成方法
The synthesis of N-[2-(3-pyridinyl)-2-(2-thienylsulfonyl)ethyl]cyclohexanecarboxamide involves the reaction of 2-(2-thienylsulfonyl)ethylamine with 3-pyridinecarboxaldehyde, followed by a reduction reaction with sodium borohydride to yield the final product. This method has been optimized to produce high yields of N-[2-(3-pyridinyl)-2-(2-thienylsulfonyl)ethyl]cyclohexanecarboxamide with high purity. The synthesis method has been extensively studied, and the resulting product has been characterized using various analytical techniques such as NMR, IR, and HPLC.
科学研究应用
N-[2-(3-pyridinyl)-2-(2-thienylsulfonyl)ethyl]cyclohexanecarboxamide has been studied extensively in preclinical and clinical trials for its anticancer activity. The drug has shown promising results in the treatment of various types of cancer, including pancreatic cancer, breast cancer, lung cancer, and glioblastoma. In preclinical studies, N-[2-(3-pyridinyl)-2-(2-thienylsulfonyl)ethyl]cyclohexanecarboxamide has been found to be effective in targeting hypoxic tumor cells, which are resistant to conventional chemotherapy and radiation therapy. The drug has also been shown to enhance the efficacy of other anticancer agents, such as gemcitabine and paclitaxel.
属性
IUPAC Name |
N-(2-pyridin-3-yl-2-thiophen-2-ylsulfonylethyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c21-18(14-6-2-1-3-7-14)20-13-16(15-8-4-10-19-12-15)25(22,23)17-9-5-11-24-17/h4-5,8-12,14,16H,1-3,6-7,13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMVXNBZVGORJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC(C2=CN=CC=C2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(2-chlorobenzyl)thio]ethyl}-2-phenoxyacetamide](/img/structure/B5028081.png)
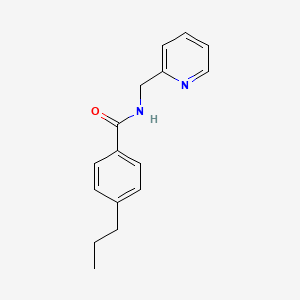
![4-{3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5028095.png)
![3-({1-[(5-methyl-2-pyrazinyl)carbonyl]-4-piperidinyl}oxy)-N-(2-pyridinylmethyl)benzamide](/img/structure/B5028103.png)
![N-ethyl-6-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-pyridinecarboxamide](/img/structure/B5028120.png)
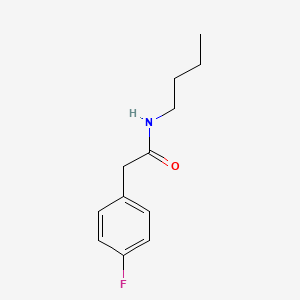
![methyl 7-(2-ethoxy-3-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5028142.png)
![N-[3-(4-morpholinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]nicotinamide](/img/structure/B5028148.png)
![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(4-hydroxy-1-piperidinyl)nicotinamide](/img/structure/B5028154.png)
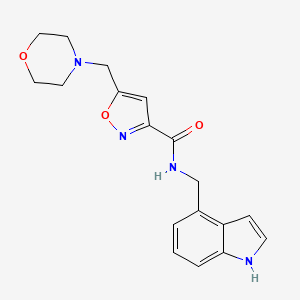
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-4-methoxy-3-methylbenzamide](/img/structure/B5028166.png)
![3-chloro-5-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5028170.png)
